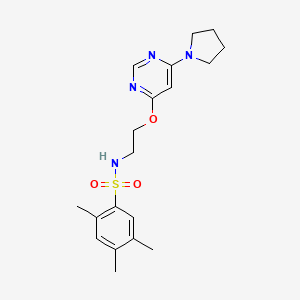

2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C25H29N5O4S . It has a molecular weight of 495.6 g/mol . The compound is also known by other names such as DDO-5936 and CHEMBL4590017 .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyrimidine ring attached to a pyrrolidine ring through an ether linkage. It also has a benzenesulfonamide moiety attached to the pyrimidine ring . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has 2 hydrogen bond donors and 9 hydrogen bond acceptors. The compound has a rotatable bond count of 8. Its exact mass and monoisotopic mass are both 495.19402560 g/mol. The topological polar surface area is 124 Ų. The compound has a heavy atom count of 35 .Scientific Research Applications

Anticancer Activity

A significant body of research has focused on the synthesis of novel compounds related to 2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide and their potential anticancer activity. For instance, novel indenopyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines, with some compounds showing higher potency than Doxorubicin, a reference drug (Ghorab & Al-Said, 2012). Similarly, a series of 4-(substituted)-N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties have shown promising activity against human tumor breast cell line (MCF7), indicating a potential for therapeutic application in breast cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Activity

Research on the antimicrobial properties of compounds similar to this compound has also been extensive. Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showcasing the versatility of these compounds in potentially addressing a range of infectious diseases (Sarvaiya, Gulati, & Patel, 2019).

Chemical Nucleases

Compounds derived from 2-picolylamine and bearing sulfonamide groups have shown efficacy as chemical nucleases, indicating their potential use in therapeutic applications that require DNA cleavage. These compounds demonstrate the ability to act as chemical nucleases in the presence of ascorbate/H2O2, suggesting a potential for development into therapeutic agents that target specific DNA sequences (Macías et al., 2006).

Enzyme Inhibition

The synthesis and characterization of compounds with a sulfonamide scaffold have shown potent enzyme inhibitory activity, particularly against carbonic anhydrase isozymes. These inhibitors are designed to strongly inhibit CA isozymes involved in aqueous humor secretion, offering a valuable therapeutic approach for conditions like glaucoma. Some of these compounds have demonstrated effective intraocular pressure lowering in animal models, supporting their potential use in treating glaucoma (Casini et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structure present in the compound, act as antagonists of the vanilloid receptor 1 . They also modulate the insulin-like growth factor 1 receptor , and inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that 2-(pyrrolidin-1-yl)pyrimidine derivatives interact with their targets to exert their effects . For instance, as antagonists of the vanilloid receptor 1, they prevent the activation of this receptor, thereby modulating pain perception .

Biochemical Pathways

Given the targets mentioned above, it can be inferred that the compound may influence pathways related to pain perception, insulin-like growth factor signaling, and various enzymatic processes .

Result of Action

Given its potential targets, it can be inferred that the compound may have effects such as modulating pain perception, influencing growth factor signaling, and inhibiting various enzymatic processes .

properties

IUPAC Name |

2,4,5-trimethyl-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-14-10-16(3)17(11-15(14)2)27(24,25)22-6-9-26-19-12-18(20-13-21-19)23-7-4-5-8-23/h10-13,22H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYMNOSZQRTDCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2386974.png)

![N-[3-(benzyloxy)propyl]-2-chloroacetamide](/img/structure/B2386977.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)

![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)

![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)

![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)

![7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2386992.png)

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)